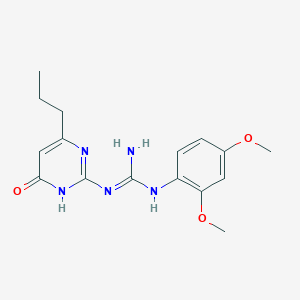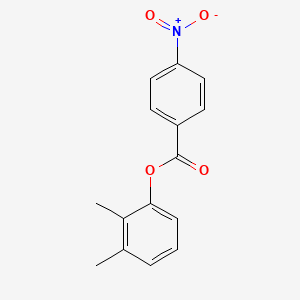![molecular formula C14H14ClN3O2S B6037757 N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037757.png)
N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a thioacetamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood. However, it has been suggested that N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression. Inhibition of HDACs leads to an increase in acetylation of histones, which results in altered gene expression and cell death. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to inhibit the activity of HDACs, leading to altered gene expression.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to determine its efficacy in certain experiments.
Future Directions
There are several future directions for the use of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in scientific research. One potential direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic drugs. Another direction is to explore its potential as an antifungal and antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide and to determine its efficacy in various experiments.
Conclusion
In conclusion, N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a thioacetamide derivative that has gained significant attention in the field of scientific research. It has been found to exhibit anticancer, antifungal, and antiviral activities. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has a relatively easy synthesis method and has low toxicity, making it a safe compound to use in lab experiments. However, its mechanism of action is not fully understood, which makes it difficult to determine its efficacy in certain experiments. There are several future directions for the use of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in scientific research, including investigating its potential as an anticancer agent in combination with other chemotherapeutic drugs and exploring its potential as an antifungal and antiviral agent.
Synthesis Methods
N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide can be synthesized using different methods, including the reaction of 3-chlorobenzoyl chloride with 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of triethylamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 4-ethyl-6-thioxo-1,6-dihydropyrimidine-2(1H)-one followed by the reaction with sodium sulfide. The yield of N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is relatively high using these methods.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been widely used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antiviral activities. N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to be effective against various fungal and viral infections.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-2-10-7-12(19)18-14(17-10)21-8-13(20)16-11-5-3-4-9(15)6-11/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVFOXROTYEIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6037675.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6037681.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
![5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide](/img/structure/B6037721.png)
![2-(4-methylphenyl)-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B6037728.png)

![ethyl 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6037741.png)

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![N-(3-methoxybenzyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6037774.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037780.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6037801.png)